The compound can be sourced from various chemical databases, including PubChem, which provides detailed information on its structure, properties, and synthesis methods. In terms of classification, 4-Phenylbutanamide falls under the category of secondary amides, characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom (N) that is further bonded to two carbon chains or groups .
The synthesis of 4-Phenylbutanamide can be achieved through several methods, typically involving the reaction of 4-phenylbutanoic acid with methylamine. One common synthetic route includes the use of dicyclohexylcarbodiimide as a coupling agent, facilitating the formation of the amide bond under mild conditions (room temperature to 50°C).
In industrial settings, continuous flow reactors may be utilized to enhance consistency and yield during production. Purification techniques like recrystallization or chromatography are often employed to achieve the desired purity levels.
The molecular formula of 4-Phenylbutanamide is . Its structure consists of a butane backbone with a phenyl group at one end and an amide functional group at the other.
The molecule exhibits a typical tetrahedral geometry around the nitrogen atom due to sp hybridization, influencing its interactions in biological systems and chemical reactions .
4-Phenylbutanamide participates in various chemical reactions typical for amides:
The mechanism of action for 4-Phenylbutanamide involves its interaction with specific biological targets such as enzymes or receptors. The compound may modulate enzyme activity or receptor binding affinity, leading to various pharmacological effects.
Understanding these mechanisms is crucial for exploring its potential therapeutic applications .
These properties indicate that 4-Phenylbutanamide is a solid at room temperature with moderate solubility in organic solvents like ethanol and dichloromethane .
The applications of 4-Phenylbutanamide are diverse:
The 4-phenylbutanamide scaffold emerged as a significant pharmacophore through systematic evolution from earlier bioactive small molecules. Its development aligns with distinct phases in pharmaceutical innovation: initial serendipitous discoveries (19th century), structure-guided synthesis (20th century), and targeted molecular design (21st century) [5]. The scaffold’s versatility became evident when derivatives of 4-phenylbutyric acid (4-PBA)—a precursor to 4-phenylbutanamide—were repurposed. Initially approved for urea cycle disorders (e.g., sodium 4-phenylbutyrate), 4-PBA’s chemical chaperone activity spurred interest in its amide derivatives for protein-misfolding diseases and epigenetic modulation [1] [6].
Table 1: Key Milestones in 4-Phenylbutanamide Development
Year | Advancement | Significance |
---|---|---|
1993 | Clinical use of sodium 4-phenylbutyrate | Established safety profile for nitrogen-scavenging |
2009 | Validation of 4-PBA as ER stress inhibitor | Demonstrated mechanistic link to protein misfolding |
2022 | Synthesis of 4-amino-butanamide benzoxazole hybrids | Achieved cytokine suppression in inflammation models |
2023 | LC-HRMS quantification in cell media | Enabled precise pharmacokinetic studies in vitro |
Recent drug discovery leverages 4-phenylbutanamide’s capacity to integrate into multi-targeted prodrugs. For example, platinum(IV) complexes conjugate 4-phenylbutanamide derivatives with chemotherapeutic agents to overcome cisplatin resistance, highlighting its role in modern combinatorial therapies [4] [10]. This evolution from metabolic agent to targeted epigenetic modulator underscores its pharmacological relevance.
The 4-phenylbutanamide core consists of a phenyl ring tethered to a butanamide chain. This configuration enables three critical bioactivity-determining features:
Table 2: Structure-Activity Relationships (SAR) of 4-Phenylbutanamide Derivatives
Modification Site | Functional Group | Biological Impact | Example Compound |
---|---|---|---|
Amide nitrogen | N-Aryl | Enhances HDAC6 inhibition | B-R2B (IC50: HDAC6 = 16.5 µM in THP-1) |
Phenyl para-position | 4-(Benzyloxy) | Boosts IL-1β mRNA suppression | 4-amino-N-[4-(benzo[d]oxazol-2-ylamino)phenyl]butanamide (IC50 = 6.04 × 10−5 μM) |
Butanamide terminus | Primary amine | Facilitates lysosomal trafficking in Fabry disease models | 4-PBA derivatives |
Multi-functional derivatives exemplify strategic functionalization. Novel benzoxazole hybrids append heterocyclic systems to the anilide nitrogen, augmenting anti-inflammatory effects. Compound 5f reduces IL-6 mRNA expression 7.2-fold by incorporating a 4-methylbenzoxazole unit that sterically blocks NF-κB p65 phosphorylation [9]. Similarly, platinum(IV) prodrugs tether 4-phenylbutanamide via carboxylate linkages, exploiting its chaperone activity to restore chemosensitivity [4]. These innovations validate 4-phenylbutanamide as a versatile scaffold for rational drug design.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7